MC-Gly-Gly-Phe-Gly-OH is a synthetic tetrapeptide compound that plays a significant role in biochemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by specific proteases, facilitating the targeted release of therapeutic agents at the desired site of action. Its molecular formula is , with a molecular weight of approximately 529.54 g/mol. The compound is primarily classified as a cleavable linker due to its ability to undergo enzymatic cleavage, making it an essential component in targeted drug delivery systems.
The synthesis of MC-Gly-Gly-Phe-Gly-OH typically involves standard peptide synthesis techniques, which include:
The industrial production of this compound may employ automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency, adhering to strict quality control measures necessary for pharmaceutical applications.
The molecular structure of MC-Gly-Gly-Phe-Gly-OH consists of four amino acids: glycine, glycine, phenylalanine, and glycine. The structural representation can be described as follows:
MC-Gly-Gly-Phe-Gly-OH primarily undergoes:
The primary product from protease cleavage is the release of the therapeutic agent conjugated to an antibody, which is crucial for targeted drug delivery.
The mechanism of action for MC-Gly-Gly-Phe-Gly-OH involves its cleavage by specific proteases, resulting in the release of a conjugated therapeutic agent. Upon binding to target cells, proteases hydrolyze the peptide bond within this compound, allowing for selective drug delivery while minimizing off-target effects. This mechanism enhances therapeutic outcomes by ensuring that drugs are released specifically at sites where they are needed.
MC-Gly-Gly-Phe-Gly-OH has several scientific applications:
Cleavable linkers are engineered to exploit biochemical differences between systemic circulation and the intracellular tumor environment. Among these, protease-sensitive peptide linkers dominate clinical ADC development due to their predictable cleavage kinetics and compatibility with lysosomal enzymes. Unlike non-cleavable linkers (e.g., thioether-based linkers in trastuzumab emtansine), which require complete antibody degradation for payload release, cleavable linkers facilitate rapid drug liberation through enzymatic hydrolysis. This mechanism is crucial for both direct tumor cell killing and the "bystander effect," where released payloads diffuse to adjacent malignant cells, enhancing antitumor efficacy in heterogeneous tumors [1] [5].
Table 1: Key Cleavable Linker Chemistries in Clinical ADCs
| Linker Type | Cleavage Trigger | Representative ADC | Payload Released |
|---|---|---|---|
| Val-Cit-PABC | Cathepsin B | Brentuximab vedotin | MMAE |
| Val-Ala-PABC | Cathepsin B | Loncastuximab tesirine | PBD dimer |
| Gly-Gly-Phe-Gly | Cathepsins B/L | Trastuzumab deruxtecan | Deruxtecan (exatecan) |
| Hydrazone | Acidic pH (endosome) | Gemtuzumab ozogamicin | Calicheamicin |
MC-Gly-Gly-Phe-Gly-OH exemplifies this category, incorporating a tetrapeptide sequence (GGFG) designed for lysosomal protease sensitivity. Its molecular framework balances plasma stability with efficient enzymatic hydrolysis, addressing limitations of earlier dipeptide linkers like Val-Cit, which suffer from carboxylesterase-mediated premature cleavage in rodent plasma and neutrophil elastase sensitivity in humans [5] [6]. The structural refinement from dipeptides to tetrapeptides like GGFG marks a significant evolution in ADC linker technology, enabling enhanced therapeutic indices.
The development of peptide linkers has progressed through iterative optimization of amino acid sequences to fine-tune stability, hydrophilicity, and protease specificity. First-generation dipeptide linkers (e.g., Val-Cit) demonstrated proof-of-concept for lysosomal cleavage but faced pharmacological challenges:
Second-generation linkers incorporated alternative dipeptides (e.g., Val-Ala) with improved hydrophilicity and rodent plasma stability. However, tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG) represented a breakthrough, leveraging extended peptide chains for enhanced in vivo stability without compromising lysosomal processivity. The GGFG sequence, featured in the blockbuster ADC trastuzumab deruxtecan (Enhertu®), exhibits:
This evolution underscores a strategic shift toward elongated, protease-optimized sequences that maximize ADC stability and payload delivery efficiency.
MC-Gly-Gly-Phe-Gly-OH (molecular weight: 529.54 g/mol; CAS: 2413428-36-9) provides a versatile chemical scaffold for ADC construction. Its design integrates four critical elements:
Table 2: Structural and Functional Attributes of MC-Gly-Gly-Phe-Gly-OH
| Component | Chemical Feature | Functional Role |
|---|---|---|
| N-Terminal "MC" Group | Maleimidocaproyl | Thiol-reactive site for antibody conjugation |
| Gly-Gly-Phe-Gly Chain | Glycine-Glycine-Phenylalanine-Glycine | Cathepsin substrate; determines cleavage kinetics |
| C-Terminal -OH | Hydroxyl group | Conjugation point for PAB or payload |
| PAB Module* | p-Aminobenzyl alcohol (post-conjugation) | Self-immolative spacer; enables payload release |
*Note: MC-Gly-Gly-Phe-Gly-OH is typically extended to MC-Gly-Gly-Phe-Gly-PAB-OH in functional ADCs [8].
The linker’s efficacy is demonstrated clinically in trastuzumab deruxtecan, where it enables a high DAR (7–8) with minimal aggregation. In vitro studies confirm rapid payload release in lysosomal extracts (t½ <2 hours) while maintaining >90% stability in human plasma after 72 hours [5] [10]. This dichotomy exemplifies the linker’s precision in distinguishing between physiological and pathological microenvironments. Furthermore, the glycine-phenylalanine motif mimics natural cathepsin substrates, conferring high catalytic efficiency (kcat/KM >104 M-1s-1) without engineering enzyme specificity [5].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8